

Application Notes and Protocols: LY2183240 for Studying Reward-Seeking Behavior

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Compound of Interest

Compound Name: LY2183240

Cat. No.: B1675615

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Introduction

LY2183240 is a potent, orally available small molecule that has garnered significant interest in the study of reward-seeking behaviors. Initially investigated as a putative endocannabinoid transporter inhibitor, it is now understood to function primarily as an irreversible inhibitor of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).^[1] By inhibiting FAAH, **LY2183240** elevates the endogenous levels of anandamide, thereby amplifying cannabinoid receptor signaling in a physiologically relevant manner.^[2] This mechanism of action makes **LY2183240** a valuable tool for investigating the role of the endocannabinoid system in reward, motivation, and addiction.

These application notes provide an overview of **LY2183240**, its mechanism of action, and detailed protocols for its use in preclinical models of reward-seeking behavior, specifically conditioned place preference (CPP) and self-administration (SA).

Mechanism of Action

LY2183240 exerts its effects by covalently modifying the serine nucleophile of FAAH, leading to its inactivation.^[1] This inhibition of FAAH results in a significant and dose-dependent increase in the concentration of the endocannabinoid anandamide in the brain.^[3] Anandamide is an endogenous ligand for cannabinoid receptors, primarily the CB1 receptor, which is densely

expressed in brain regions associated with reward and motivation, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc). The elevated anandamide levels enhance the activation of CB1 receptors, modulating neurotransmitter release and synaptic plasticity in these key reward circuits. This enhancement of endocannabinoid signaling is believed to underlie the effects of **LY2183240** on reward-seeking behavior.

Data Presentation

Table 1: In Vitro and In Vivo Pharmacology of LY2183240

Parameter	Value	Species/System	Reference
FAAH Inhibition (IC50)	12.4 nM	Mouse Brain Membranes	[1]
Anandamide Elevation (ED50)	1.37 ± 0.980 mg/kg (i.p.)	Rat Cerebellum	[3]

Table 2: Preclinical Studies of LY2183240 in Reward-Seeking Behavior

Behavioral Paradigm	Species/Strain	Doses of LY2183240	Key Findings	Reference
Conditioned Place Preference (CPP)	Mouse	1 mg/kg (i.p.)	Altered place preference, suggesting rewarding properties.	[4]
Alcohol-Induced CPP	High Alcohol Preferring Mice	10 and 30 mg/kg (i.p.)	Enhanced the expression of alcohol-induced CPP.	[5]
Self-Administration (SA)	Mouse	0.05 mg/kg/infusion (i.v.)	Sustained self-administration, indicating reinforcing effects.	[4]

Experimental Protocols

Protocol 1: Conditioned Place Preference (CPP) with LY2183240

This protocol is designed to assess the rewarding properties of **LY2183240** by pairing its administration with a specific environmental context.

Materials:

- **LY2183240**
- Vehicle (e.g., DMSO:Tween-80:saline in a 1:1:8 ratio)
- Standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
- Video tracking software for automated recording of animal position and time spent in each chamber.
- Male C57BL/6 mice (8-10 weeks old)

Procedure:

- Habituation (Day 1):
 - Place each mouse in the central compartment of the CPP apparatus and allow free access to all three chambers for 15-20 minutes.
 - Record the time spent in each of the two outer chambers to establish baseline preference. A biased design is often used, where the drug is paired with the initially non-preferred chamber.
- Conditioning (Days 2-9):
 - This phase consists of alternating daily injections of **LY2183240** and vehicle.
 - On drug conditioning days (e.g., Days 2, 4, 6, 8):

- Administer **LY2183240** (e.g., 1 mg/kg, i.p.).
- Immediately confine the mouse to the designated drug-paired chamber for 30 minutes.
- On vehicle conditioning days (e.g., Days 3, 5, 7, 9):
 - Administer the vehicle.
 - Immediately confine the mouse to the opposite, vehicle-paired chamber for 30 minutes.
- The order of drug and vehicle conditioning should be counterbalanced across animals.
- Post-Conditioning Test (Day 10):
 - Place the mouse in the central compartment of the CPP apparatus with free access to all chambers for 15-20 minutes.
 - Record the time spent in each of the outer chambers.
 - An increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.

Data Analysis:

- Calculate a preference score for each mouse: (Time in drug-paired chamber on test day) - (Time in drug-paired chamber at baseline).
- Use appropriate statistical tests (e.g., paired t-test or ANOVA) to compare preference scores between treatment and control groups.

Protocol 2: Intravenous Self-Administration (SA) of **LY2183240**

This protocol assesses the reinforcing effects of **LY2183240**, where the animal performs an action (e.g., lever press) to receive a drug infusion.

Materials:

- **LY2183240**
- Sterile saline for vehicle and flushing
- Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump.
- Intravenous catheters and surgical supplies.
- Male C57BL/6 mice (10-12 weeks old)

Procedure:

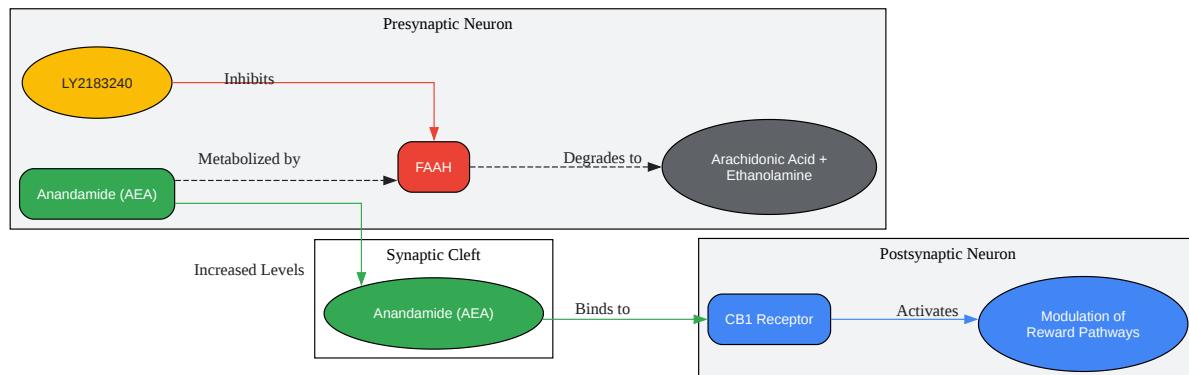
- Surgical Catheter Implantation:
 - Surgically implant a chronic indwelling catheter into the jugular vein of each mouse under anesthesia.
 - Allow a recovery period of at least 5-7 days.
- Acquisition of Self-Administration (Daily Sessions):
 - Place the mouse in the operant chamber for a daily session (e.g., 2 hours).
 - Connect the mouse's catheter to the infusion pump.
 - A response on the active lever results in the delivery of a single intravenous infusion of **LY2183240** (e.g., 0.05 mg/kg in a small volume over a few seconds), paired with a cue light presentation.
 - A response on the inactive lever has no programmed consequence.
 - Continue daily sessions until a stable pattern of responding is established (e.g., significantly more presses on the active lever than the inactive lever for three consecutive days).
- Extinction and Reinstatement (Optional):

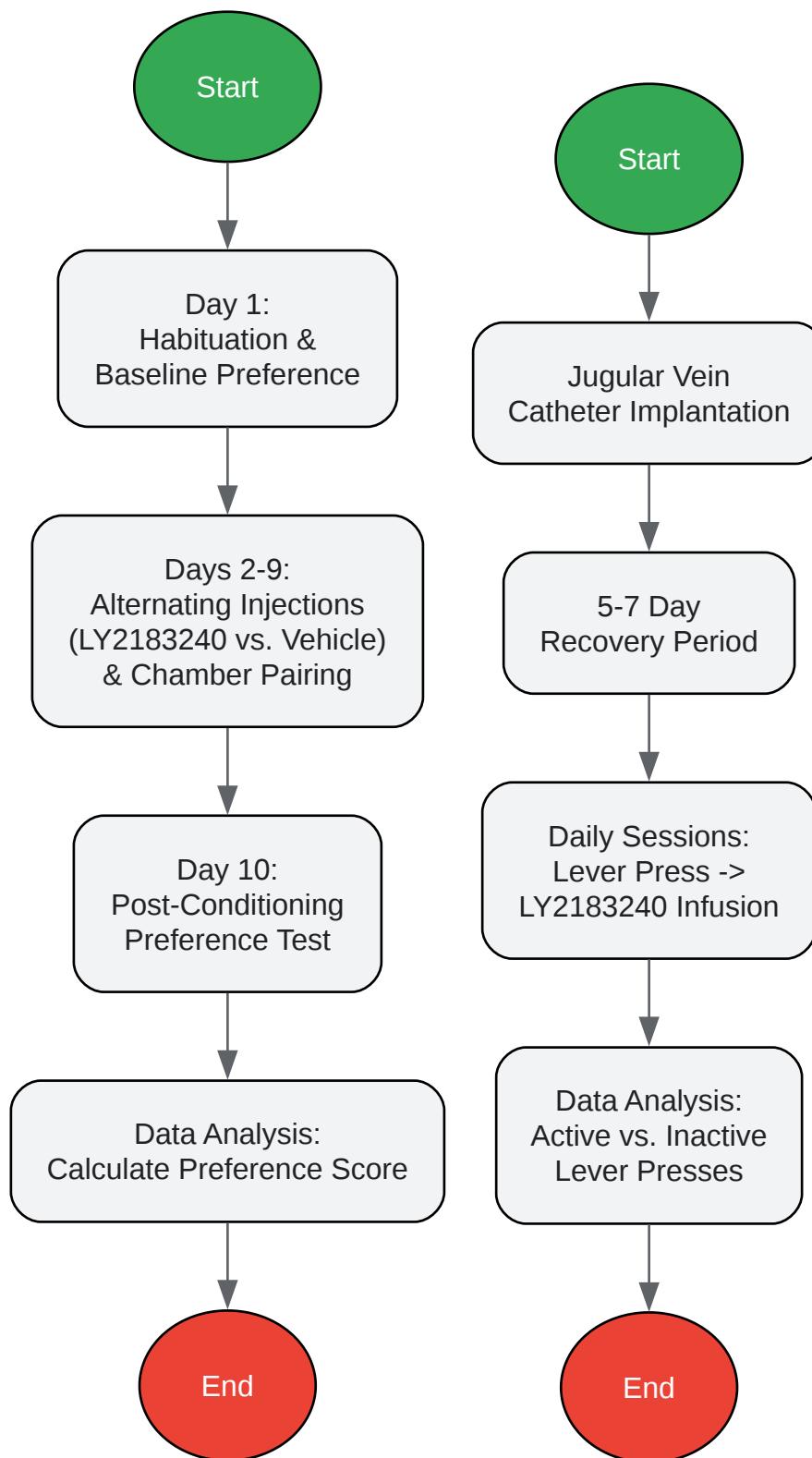
- Extinction: Replace the **LY2183240** solution with saline. Active lever presses no longer result in drug infusion or cue presentation. Continue until responding on the active lever decreases to a predetermined low level.
- Reinstatement: Following extinction, test for reinstatement of drug-seeking behavior by a non-contingent "priming" injection of **LY2183240** or presentation of the drug-associated cue.

Data Analysis:

- Record the number of active and inactive lever presses per session.
- Analyze the acquisition data using repeated measures ANOVA to determine if there is a significant difference between active and inactive lever pressing over time.
- For reinstatement studies, compare the number of active lever presses during reinstatement tests to the final days of extinction.

Visualizations



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References

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